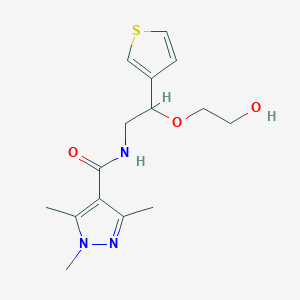
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C15H21N3O3S and its molecular weight is 323.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Pyrazole Ring : Known for its diverse biological activities.
- Thiophene Moiety : Imparts unique electronic properties and enhances interactions with biological targets.
- Hydroxyethoxy Group : Contributes to improved solubility and potential hydrogen bonding capabilities.
The molecular formula of the compound is C17H19N3O3S, with a molecular weight of approximately 347.5 g/mol.
1. Anti-inflammatory Effects
Research indicates that compounds containing pyrazole and thiophene rings exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives of pyrazole can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated that certain pyrazole derivatives achieved up to 85% inhibition of TNF-α at concentrations of 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .
2. Antimicrobial Properties
The presence of the thiophene ring in the compound is associated with antimicrobial activity. Thiophene derivatives have been reported to exhibit significant activity against various bacterial strains and fungi. For example, compounds similar to this compound have shown promising results against Bacillus subtilis and E. coli at concentrations as low as 40 µg/mL .
3. Anticancer Activity
Preliminary investigations suggest potential anticancer properties due to the compound's ability to affect cellular signaling pathways involved in cancer progression. The thiophene moiety is particularly noted for its ability to interact with proteins involved in tumor growth and metastasis. Some derivatives have been tested for their cytotoxic effects on cancer cell lines, showing IC50 values in the low micromolar range.
The biological activity of this compound appears to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
- Interaction with Receptors : It may bind to receptors that modulate immune responses or cell proliferation.
- Induction of Apoptosis : Some studies indicate that it can trigger apoptotic pathways in cancer cells.
Case Study 1: Anti-inflammatory Activity
A study conducted on a series of pyrazole derivatives revealed that one derivative exhibited an IC50 value of 0.35 µM against the NS5B RNA polymerase enzyme in Hepatitis C virus (HCV) models. This suggests that modifications similar to those found in this compound could enhance anti-inflammatory effects significantly .
Case Study 2: Anticancer Potential
In vitro testing on breast cancer cell lines demonstrated that compounds structurally related to this compound inhibited cell proliferation by inducing apoptosis at concentrations ranging from 10 µM to 50 µM. The study highlighted the importance of the thiophene ring in enhancing cytotoxicity against tumor cells .
Propriétés
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-1,3,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-10-14(11(2)18(3)17-10)15(20)16-8-13(21-6-5-19)12-4-7-22-9-12/h4,7,9,13,19H,5-6,8H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADZJRFXKDDXCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC(C2=CSC=C2)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














